3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-methylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-25-18-21-20-17(22(18)12-11-14-7-3-2-4-8-14)13-23-15-9-5-6-10-16(15)26-19(23)24/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAGYOGZERECTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound can be a versatile intermediate in the synthesis of more complex molecules.
Biology: Studies may focus on its interactions with biological targets, examining potential antimicrobial or antitumor activities.
Medicine: It might be explored for its pharmacological properties, particularly in drug development.
Industry: Could serve as a precursor or additive in the formulation of specialty chemicals or materials.
Mechanism of Action: The exact mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating signaling pathways. Molecular docking studies and in vitro assays are commonly used to elucidate these interactions.
Comparison with Similar Compounds: Compared to other compounds in the benzothiazole-triazole class, 3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its unique structural features and potential applications. Similar compounds might include those with varying substituents on the triazole or benzothiazole rings, each offering different properties and applications.
Hope this helps!
Biological Activity
The compound 3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic molecule that incorporates a triazole moiety and a benzothiazole ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The following sections explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
- Preparation of the Triazole Moiety : The initial step often involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide to form the triazole ring.
- Formation of the Benzothiazole Ring : This may involve cyclization reactions using appropriate precursors that contain sulfur and nitrogen functionalities.
- Final Coupling Reaction : The triazole and benzothiazole components are linked through a methylene bridge to yield the final product.
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against bacterial strains by inhibiting cell wall synthesis and disrupting DNA replication processes. The presence of the benzothiazole ring may enhance these effects due to its ability to interact with microbial enzymes.
Antifungal Properties
The triazole group is particularly noted for its antifungal activity. Compounds containing triazoles are known to inhibit cytochrome P450 enzymes in fungi, which are essential for ergosterol biosynthesis. This mechanism is critical for developing antifungal agents.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The interaction of the benzothiazole moiety with specific cellular targets could lead to the inhibition of tumor growth.
The biological activity of This compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of target organisms.
- Disruption of Cellular Processes : By interfering with essential cellular functions, such as DNA replication or protein synthesis, the compound can exert its antimicrobial or anticancer effects.
- Receptor Interaction : The structural features allow for potential binding to specific receptors involved in disease pathways.
Case Studies
Several studies have investigated the biological activities of similar compounds:
-
Antifungal Activity Study :
- A study evaluated various triazole derivatives against fungal strains like Candida albicans. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antifungal drugs, suggesting enhanced potency due to structural modifications.
-
Anticancer Research :
- Research on benzothiazole derivatives revealed their ability to induce apoptosis in breast cancer cell lines. The study highlighted the importance of substituents on the benzothiazole ring in modulating cytotoxic effects.
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| 5-(Methylthio)-4-phenethyltriazole | Antimicrobial | Staphylococcus aureus | 10 µg/mL |
| Benzothiazole derivative | Anticancer | MCF-7 (Breast Cancer) | 15 µM |
| Triazole derivative | Antifungal | Candida albicans | 8 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of benzo[d]thiazol-2(3H)-one derivatives with heterocyclic substitutions. Key analogues include:
*Yield inferred from analogous triazole derivatives .
Key Observations:
Heterocycle Impact: Oxadiazole derivatives (e.g., 4i, 4j) exhibit moderate antifungal activity against Colletotrichum orbiculare and Rhizoctonia solani .
Substituent Effects: Electron-Withdrawing Groups: Chlorine substituents (e.g., 4i, 4j) improve antifungal activity, likely by enhancing electrophilicity and membrane penetration . Thiol vs. Methylthio: The methylthio group in the target compound may enhance metabolic stability compared to the -SH group in 16, which is prone to oxidation .
Spectral and Analytical Data
- ¹H-NMR : Triazole-linked benzo[d]thiazole derivatives show characteristic peaks at δ 5.51–5.60 ppm for the methylene bridge (-CH₂-) . The phenethyl group in the target compound would display aromatic protons at δ 7.20–7.50 ppm and aliphatic protons at δ 2.80–3.20 ppm (CH₂CH₂Ph) .
- ¹³C-NMR : The carbonyl carbon of benzo[d]thiazol-2(3H)-one appears at δ 168–170 ppm, while triazole carbons resonate at δ 150–160 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
